molecular formula C14H9ClN2O4 B2405144 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one CAS No. 21814-48-2

1-chloro-7-methoxy-4-nitro-10H-acridin-9-one

Cat. No.: B2405144
CAS No.: 21814-48-2
M. Wt: 304.69
InChI Key: WUQQKUISNKRKFK-UHFFFAOYSA-N
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Description

1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one is a chemical compound with the molecular formula C14H9ClN2O4. It is part of the acridine family, known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro, methoxy, and nitro group attached to the acridine core .

Preparation Methods

The synthesis of 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 1-chloro-7-methoxyacridin-9-one under controlled conditions. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions typically involve the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted acridine derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one involves its interaction with various molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. The nitro group can undergo bioreduction, generating reactive intermediates that can damage cellular components. The exact pathways and molecular targets are still under investigation, but these interactions form the basis of its potential therapeutic effects .

Comparison with Similar Compounds

1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one can be compared with other acridine derivatives such as:

    Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.

    Acriflavine: Used as an antiseptic and in the treatment of infections.

    9-Aminoacridine: Studied for its antimicrobial properties.

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-chloro-7-methoxy-4-nitro-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4/c1-21-7-2-4-10-8(6-7)14(18)12-9(15)3-5-11(17(19)20)13(12)16-10/h2-6H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQQKUISNKRKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixute of 12.9 g of 6-chloro-2[(4-methoxyphenyl)amino]-3-nitrobenzoic acid, 25 ml of chlorobenzene and 50 ml of phosphorus oxychloride was stirred and heated to reflux temperature over a period of one hour, and held under reflux for 4.5 hours. The mixture was cooled, filtered, and the filtrate concentrated to a viscous dark residue by evaporation under reduced pressure. The evaporation residue, and the precipitate collected previously were dissolved in 130 ml of acetic acid and cautiously treated with 15 ml of water, while stirring. The dark red title compound is collected, washed with water, and dried to 11.5 g (95%), mp 262-264 degrees.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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